molecular formula C16H15F3N4O2S B2739585 N-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)propionamide CAS No. 1021091-78-0

N-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)propionamide

Cat. No.: B2739585
CAS No.: 1021091-78-0
M. Wt: 384.38
InChI Key: BIEOGZOPKBZKIP-UHFFFAOYSA-N
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Description

This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The compound has a molecular formula of C16H15F3N4O2S and a molecular weight of 384.38.


Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found in the available literature, TFMP derivatives are known to undergo various chemical reactions due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .


Physical and Chemical Properties Analysis

The compound has a molecular formula of C16H15F3N4O2S and a molecular weight of 384.38. Other specific physical and chemical properties were not found in the available literature.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

The synthesis and evaluation of antimicrobial activity of heterocyclic compounds, including those structurally related to N-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)propionamide, have been a significant area of research. For instance, Bhuiyan et al. (2006) demonstrated the synthesis of thienopyrimidine derivatives showing pronounced antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents (Bhuiyan et al., 2006). Similarly, Al-Kamali et al. (2014) explored the synthesis and antibacterial activity of novel thieno[2,3-c]pyridazines, highlighting the structural relevance and biological activity that could align with the research interests related to this compound (Al-Kamali et al., 2014).

Anti-inflammatory Applications

The exploration of anti-inflammatory properties in heterocyclic compounds provides another research application avenue. Amr et al. (2007) synthesized a series of pyridines, pyrimidinones, and oxazinones as anti-inflammatory agents, indicating the therapeutic potential of similar heterocyclic compounds for anti-inflammatory applications (Amr et al., 2007).

Heterocyclic Synthesis and Biological Evaluation

The role of heterocyclic compounds, akin to this compound, in the development of novel therapeutic agents is underscored by research into their synthesis and biological evaluation. Hussein et al. (2009) and Darwish (2014) provide examples of such research, focusing on the synthesis of heterocyclic compounds and evaluating their antimicrobial efficacy, which could be analogous to the applications of this compound (Hussein et al., 2009); (Darwish, 2014).

Future Directions

TFMP derivatives, including this compound, are expected to find many novel applications in the future, especially in the agrochemical and pharmaceutical industries . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Properties

IUPAC Name

N-[6-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanylpyridazin-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O2S/c1-2-13(24)21-12-7-8-15(23-22-12)26-9-14(25)20-11-5-3-10(4-6-11)16(17,18)19/h3-8H,2,9H2,1H3,(H,20,25)(H,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEOGZOPKBZKIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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